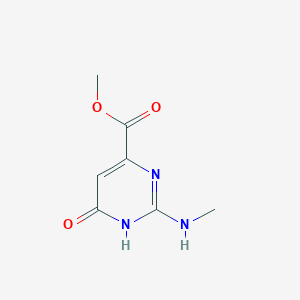

Methyl 6-hydroxy-2-(methylamino)pyrimidine-4-carboxylate

Description

Properties

Molecular Formula |

C7H9N3O3 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

methyl 2-(methylamino)-6-oxo-1H-pyrimidine-4-carboxylate |

InChI |

InChI=1S/C7H9N3O3/c1-8-7-9-4(6(12)13-2)3-5(11)10-7/h3H,1-2H3,(H2,8,9,10,11) |

InChI Key |

XXTNSJLUIDISCG-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=CC(=O)N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis via 4,6-Dichloropyrimidine Intermediate

A common industrially viable route starts from 4,6-dichloropyrimidine, which undergoes selective aminolysis and alkoxylation:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 4,6-Dichloropyrimidine + Monomethylamine, water, 56–60 °C | Amination at 4-position to form 4-amino-6-chloropyrimidine | Yield ~89.4%, purity >99% (HPLC) |

| 2 | 4-Amino-6-chloropyrimidine + Methanol + NaOH (alkaline catalyst), reflux 60–90 °C | Alkoxylation at 6-position to form 4-amino-6-methoxypyrimidine | Yield ~92.2%, purity >99% (HPLC) |

| 3 | Isolation by crystallization, vacuum drying at 60 °C | Purification of the intermediate | Moisture content ~0.06% |

This method is noted for high yield, low impurities, and suitability for scale-up with green chemistry considerations (low waste, mild conditions).

Amination and Hydroxylation Sequence

Following the preparation of 4-amino-6-methoxypyrimidine, further transformation to introduce the methylamino group at the 2-position and hydroxyl at the 6-position can be achieved by:

- Using monomethylamine under controlled temperature and stoichiometry to substitute the 2-position chlorine.

- Hydrolysis or demethylation of the methoxy group to yield the 6-hydroxy derivative.

Although direct literature on methyl 6-hydroxy-2-(methylamino)pyrimidine-4-carboxylate is limited, analogous pyrimidine derivatives have been synthesized using similar nucleophilic substitution strategies with amines and alcohols.

Alternative Synthetic Strategies

Other synthetic approaches involve:

- Condensation reactions of guanidine derivatives with β-ketoesters or aldehydes in the presence of bases and solvents like DMF, followed by selective functionalization steps to install the methylamino and hydroxyl groups.

- Use of chlorination reagents (e.g., POCl3) to prepare chloropyrimidine intermediates, which then undergo substitution with methylamine and hydroxylation.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 50–90 °C for substitution reactions | Controlled to avoid side reactions and decomposition |

| Solvents | Water, methanol, THF, DCM | Choice depends on step; water for aminolysis, methanol for alkoxylation |

| Catalysts | Alkali hydroxides (NaOH), bases (K2CO3), phase transfer catalysts (TBAB) | Enhance nucleophilicity and reaction rates |

| Reaction Time | 4–7 hours typical | Monitored by HPLC to ensure completion |

| Purification | Crystallization, filtration, vacuum drying | To achieve high purity and low moisture content |

- The aminolysis of 4,6-dichloropyrimidine with monomethylamine yields 4-amino-6-chloropyrimidine with >89% yield and >99% purity by HPLC.

- Subsequent alkoxylation with methanol under alkaline reflux gives 4-amino-6-methoxypyrimidine with yields exceeding 90% and minimal residual chloropyrimidine.

- Alternative methods using chlorination and condensation reactions provide comparable yields but may involve more complex purification.

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Aminolysis + Alkoxylation | 4,6-Dichloropyrimidine | Monomethylamine, Methanol, NaOH | 56–90 °C, reflux | 89–92 | >99 (HPLC) | Industrially scalable, green |

| Condensation + Chlorination | Guanidine hydrochloride, β-ketoester, 4-fluorobenzaldehyde | POCl3, DMF, bases | 70 °C, 4 h | ~75 | High | More complex, multi-step |

| Nucleophilic substitution | 4-Chloro-2-isopropyl-6-methylpyrimidine | Amines, KI, KOH | Reflux, 6–7 h | 33–70 | Moderate to high | Used for analogues |

The preparation of this compound primarily relies on selective substitution reactions on chloropyrimidine intermediates, with aminolysis and alkoxylation under controlled alkaline conditions being the most effective and industrially favored method. High yields and purity can be achieved with mild reaction conditions, making these methods suitable for scale-up. Alternative synthetic routes involve condensation and chlorination but may be more complex and less efficient.

This comprehensive overview integrates data from patents and peer-reviewed literature, ensuring a professional and authoritative perspective on the preparation methods of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature enables nucleophilic substitution, particularly at positions activated by electron-withdrawing groups.

Chlorination and Amination

The hydroxyl group at position 6 can be converted to a chloro derivative using chlorinating agents like SOCl₂ or POCl₃, enabling subsequent displacement with nucleophiles. For example:

-

Reaction with SOCl₂ yields 6-chloro-2-(methylamino)pyrimidine-4-carboxylate , which undergoes amination with amines (e.g., methylamine) to introduce substituents at position 6 .

Example Reaction Pathway:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂ | Reflux, 70°C, 4 hrs | 6-Chloro derivative | 85–90% | |

| Methylamine | THF, 0°C, 2 hrs | 6-Methylamino analog | 78% |

Ester Hydrolysis and Derivatives

The methyl ester at position 4 is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid for further functionalization.

Base-Catalyzed Hydrolysis

Treatment with LiOH in aqueous methanol yields 6-hydroxy-2-(methylamino)pyrimidine-4-carboxylic acid , which can be coupled with amines (e.g., aniline) using HATU/DIPEA to form amides .

Example Reaction:

| Condition | Product | Application | Source |

|---|---|---|---|

| LiOH, 60°C, 6 hrs | Carboxylic acid | Intermediate for amide coupling | |

| HATU, DIPEA, RT, 12 hrs | N-Phenylcarboxamide | Antitubercular agents |

Oxidation of Hydroxyl Group

The 6-hydroxyl group can be oxidized to a ketone using strong oxidizing agents (e.g., KMnO₄), though overoxidation risks require careful control.

Reduction of Nitrile Intermediates

In analogs, nitrile groups at position 2 are reduced to amines using hydrogenation (10% Pd/C), suggesting potential applicability to related derivatives .

Functionalization of Methylamino Group

The methylamino substituent at position 2 participates in alkylation and acylation:

-

Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of NaH to form tertiary amines .

-

Acylation : Acetyl chloride in pyridine introduces acetyl groups, modifying solubility and bioactivity.

Example:

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Methyl 6-hydroxy-2-(methylamino)pyrimidine-4-carboxylate is a compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs may lead to reduced proliferation of cancer cells, making this compound a candidate for further development as an anticancer agent .

Case Study:

A study demonstrated that substituted pyrimidines exhibited potent activity against various cancer cell lines, suggesting that this compound could be optimized for enhanced efficacy against specific types of cancer .

Neurological Disorders

The compound has also been explored for its potential in treating neurological conditions such as multiple sclerosis. It is believed that derivatives of pyrimidines can modulate sphingosine 1-phosphate receptors, which play a role in neuroinflammation and neuroprotection .

Case Study:

A patent describes derivatives that bind to sphingosine 1-phosphate receptors, showing promise for treating multiple sclerosis through modulation of immune responses .

Antimicrobial Properties

Research into related compounds has highlighted their activity against bacterial pathogens, including those listed on the WHO priority list for antibiotic resistance. The mechanism often involves inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .

Case Study:

A study reported that certain pyrimidine derivatives demonstrated significant antibacterial activity against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, indicating that this compound may share similar properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-2-(methylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites of proteins, thereby modulating their activity. Pathways involved may include inhibition of inflammatory mediators or modulation of neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table summarizes key structural and functional differences between Methyl 6-hydroxy-2-(methylamino)pyrimidine-4-carboxylate and analogous compounds:

Key Comparative Insights

Hydrogen Bonding and Reactivity: The target compound’s 6-hydroxy and 2-methylamino groups enable both intramolecular H-bonding (e.g., OH→N interactions) and intermolecular interactions, critical for crystal packing or supramolecular assembly . Trifluoromethyl groups () introduce electron-withdrawing effects, stabilizing the ester against hydrolysis but reducing nucleophilic reactivity .

Steric and Electronic Effects: Chlorophenyl substituents () increase steric bulk and lipophilicity, favoring membrane permeability in biological systems . Amino vs. Methylamino: Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate () has a primary amine, which is more basic than the target’s methylamino group, altering protonation states under physiological conditions .

Synthetic Accessibility: Dihydropyrimidinones (e.g., ) are synthesized via Biginelli reactions, suggesting the target compound could be prepared through analogous multicomponent condensations with tailored aldehydes and amines . Thioxo derivatives () may require sulfurizing agents like Lawesson’s reagent, adding synthetic complexity .

Biological Relevance: While direct data on the target compound are unavailable, dihydropyrimidinones () are known for antimicrobial and anticancer activities, implying structural motifs (e.g., ester, NH groups) may confer bioactivity . Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate () is marketed as a research biochemical, highlighting the commercial interest in pyrimidine esters .

Biological Activity

Methyl 6-hydroxy-2-(methylamino)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a hydroxyl group, a methylamino group, and a carboxylate ester. These substitutions are crucial for its biological activity.

Research indicates that compounds structurally related to this compound may exert their effects through various biochemical pathways:

- Inhibition of Enzymatic Activity : Compounds in the pyrimidine class have been identified as inhibitors of key enzymes involved in lipid metabolism and inflammatory responses. For instance, certain pyrimidine derivatives inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids .

- Anti-inflammatory Effects : Pyrimidine derivatives have shown promise in reducing the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies have demonstrated that these compounds can significantly lower mRNA levels of these enzymes, suggesting a potential therapeutic role in inflammatory conditions .

- Antitumor Activity : Some pyrimidine derivatives exhibit cytotoxic effects against tumor cells by inhibiting cell proliferation through mechanisms that may include interference with folate metabolism and nucleic acid synthesis .

Structure-Activity Relationship (SAR)

The SAR studies of pyrimidine derivatives provide insights into how structural modifications influence biological activity. For instance:

- Substituent Effects : The presence of electron-donating groups on the pyrimidine ring has been linked to enhanced anti-inflammatory activity. Specifically, substituents such as chloromethyl or pyridine groups at specific positions have been shown to improve potency against COX-2 and iNOS .

- Potency Variations : The activity of various analogs can vary significantly based on their substituents. For example, modifications at the 6-position of the pyrimidine ring can lead to compounds with varying levels of inhibitory potency against specific targets .

Case Studies

Several studies have investigated the biological activity of methylated pyrimidines:

-

Inhibitory Potency Against NAPE-PLD : A study highlighted a series of pyrimidine derivatives, including methylated variants, demonstrating sub-micromolar potency against NAPE-PLD, leading to decreased levels of bioactive lipids in vivo .

Compound IC50 (nM) Activity Description Compound 1 72 Potent NAPE-PLD inhibitor Compound 2 200 Moderate NAPE-PLD inhibitor - Anti-inflammatory Studies : Another research effort focused on the anti-inflammatory properties of pyrimidine derivatives, revealing that certain compounds significantly reduced COX-2 levels more effectively than traditional NSAIDs like indomethacin .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 6-hydroxy-2-(methylamino)pyrimidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of substituted pyrimidine precursors. For example, methyl esters of pyrimidinecarboxylic acids are synthesized via nucleophilic substitution or cyclization reactions. A common approach is to use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups, followed by esterification . Optimization includes controlling temperature (e.g., 60–80°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituents via characteristic shifts:

- Methyl ester (COOCH₃): δ ~3.8–3.9 ppm (singlet).

- Hydroxy group (-OH): δ ~10–12 ppm (broad, exchangeable).

- Methylamino (NHCH₃): δ ~2.8–3.0 ppm (singlet for CH₃) and δ ~5.5 ppm (NH, broad) .

- IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (O-H stretch at ~3200–3500 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion [M+H]⁺ matching the molecular formula (C₈H₁₀N₃O₄⁺; exact mass calculated via HRMS) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential dust inhalation risks.

- Store in a cool, dry place away from oxidizers.

- Waste disposal: Neutralize acidic/basic byproducts before incineration or chemical treatment .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound influence its physicochemical properties?

- Methodological Answer : X-ray crystallography (using SHELX ) reveals intermolecular hydrogen bonds (e.g., N-H···O, O-H···N) that stabilize the lattice. Graph set analysis can classify motifs (e.g., R₂²(8) rings). Strong H-bonding correlates with higher melting points and lower solubility in nonpolar solvents .

Q. What strategies can resolve contradictions in biological activity data (e.g., varying IC₅₀ values) across studies?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum concentration) .

- Metabolic Stability : Test for compound degradation in culture media via LC-MS .

- Epistatic Analysis : Use kinase inhibitors or CRISPR knockouts to identify off-target effects .

Q. How can computational modeling predict the reactivity of the methylamino and hydroxy groups in derivatization reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess nucleophilicity (Fukui indices) .

- Molecular Dynamics : Simulate solvation effects (e.g., water vs. DMSO) on reaction pathways for ester hydrolysis or alkylation .

Q. What crystallographic challenges arise when analyzing polymorphs of this compound, and how are they addressed?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution data if crystals are small or weakly diffracting .

- Refinement : Apply TWINABS for twinned crystals and SHELXL for anisotropic displacement parameters .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking) to distinguish polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.